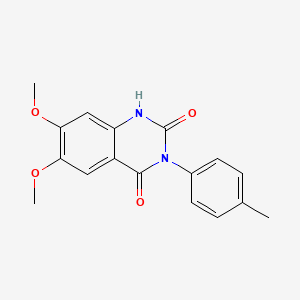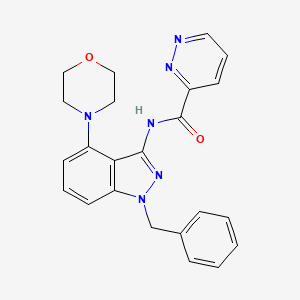![molecular formula C17H24FN3O3S B5603808 (1R*,5R*)-6-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5603808.png)
(1R*,5R*)-6-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the 3,6-diazabicyclo[3.2.2]nonane class, which has been studied for its various chemical properties and reactions. This compound's structure includes a sulfonamide group, which is a common feature in many pharmacologically active molecules (Dolensky et al., 2022).
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including the formation of amides and sulfonamides. A study by Fernández et al. (1992) describes the synthesis of related diazabicyclo[3.3.1]nonane derivatives and their structural analysis (Fernández et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques like NMR spectroscopy and X-ray diffraction. For instance, Fernández et al. (1992) detailed the crystal structure of a similar compound, providing insights into its conformation and molecular interactions (Fernández et al., 1992).
Chemical Reactions and Properties
Compounds within this class demonstrate a variety of chemical reactions. For example, Eibl et al. (2013) investigated the interaction of 3,7-diazabicyclo[3.3.1]nonane derivatives with nicotinic acetylcholine receptors, highlighting the influence of different hydrogen bond acceptor systems (Eibl et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. However, specific studies focusing on the physical properties of this exact compound were not identified in the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the presence of functional groups like sulfonamide. For instance, Vasin et al. (2014) studied the transformations of similar compounds under various conditions, highlighting their chemical versatility (Vasin et al., 2014).
Aplicaciones Científicas De Investigación
Antiprotozoal Activity
A study by Dolensky et al. (2022) investigates N-(Aminoalkyl)azabicyclo[3.2.2]nonanes, revealing their potential in antiprotozoal applications, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense. The compounds demonstrated significant activities in the submicromolar range, indicating their promise as antiprotozoal agents Dolensky et al., 2022.
Receptor Ligand Activity for Tumor Cells
Research by Geiger et al. (2007) focuses on the synthesis of various stereoisomeric alcohols and methyl ethers derived from azabicyclo[3.2.2]nonane, exploring their sigma1 receptor affinity and cytotoxic activity against human tumor cell lines. These compounds have shown to completely inhibit cell growth at specific concentrations, demonstrating their potential in targeting sigma receptors within tumor cells, highlighting a novel avenue for cancer therapy Geiger et al., 2007.
Carbonic Anhydrase Inhibition
A study by Ilies et al. (2003) reveals the inhibition of carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. These compounds show a distinct inhibition profile from other isozymes, with some inhibitors displaying strong potential in the low nanomolar range. This indicates a promising pathway for designing more potent and selective inhibitors for therapeutic applications, especially in treating tumors associated with carbonic anhydrase IX Ilies et al., 2003.
Antibacterial Properties
Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, showing significant antibacterial activity. This suggests that modifications to the sulfonamide structure can yield potent antibacterial agents, offering a new direction for the development of antimicrobial treatments Azab et al., 2013.
Propiedades
IUPAC Name |
(1R,5R)-6-(5-fluoro-2-methylbenzoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c1-12-4-6-14(18)8-16(12)17(22)21-10-13-5-7-15(21)11-20(9-13)25(23,24)19(2)3/h4,6,8,13,15H,5,7,9-11H2,1-3H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSGEWDEONWFOX-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)N2CC3CCC2CN(C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)
![N-[(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-4-yl]nicotinamide](/img/structure/B5603757.png)

![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)
![N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603772.png)
![({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603778.png)
![(4aR*,7aS*)-1-acetyl-4-{[(2-methylphenyl)thio]acetyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5603790.png)
![(3aR*,6S*)-2-tert-butyl-N-ethyl-1-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5603792.png)
![ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5603799.png)
![2-methyl-8-[2-(2-phenylethoxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603822.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5603834.png)